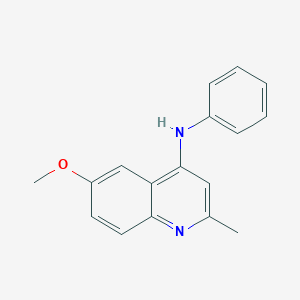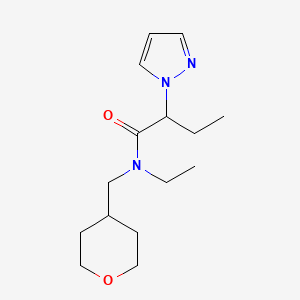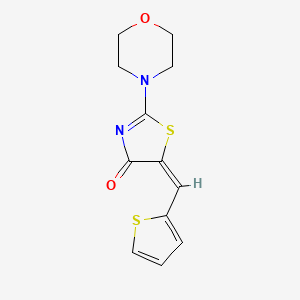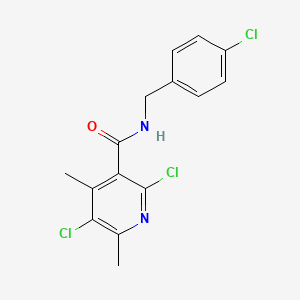![molecular formula C22H17N3O2 B5566436 N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide](/img/structure/B5566436.png)
N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide” is a complex organic compound that contains a pyridazine ring, a phenyl ring, and a naphthyl ring. The pyridazine ring is a six-membered ring with two nitrogen atoms. It’s known for its reactivity and is often used in the synthesis of various pharmaceuticals .
Chemical Reactions Analysis
Pyridazine compounds are known for their reactivity and can undergo various chemical reactions, including substitutions, additions, and ring-opening reactions . The exact reactions that “N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide” can undergo would depend on the reaction conditions and reagents used.Scientific Research Applications
Water Oxidation Catalysts
N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide has been investigated for its potential in water oxidation catalysis. For instance, studies have explored the synthesis and characterization of complexes showing promise for water oxidation, highlighting the role of specific ligands in enhancing catalytic efficiency (R. Zong & R. Thummel, 2005). These findings contribute to the development of efficient and sustainable water-splitting technologies.
Histochemical Techniques
Research has also delved into histochemical techniques, with N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide derivatives being explored for tissue oxidase demonstration. This work expands the toolbox for histological studies, enabling detailed analysis of tissue samples and offering insights into cellular processes and structures (M. S. Burstone, 1959).
Pharmacological Evaluation
In pharmacological research, derivatives have been evaluated for their potential in toxicity assessment, tumor inhibition, and their analgesic and anti-inflammatory actions. Computational and experimental methods have been applied to study the interactions with biological targets, offering a foundation for developing new therapeutic agents (M. Faheem, 2018).
Catalytic Applications
The compound and its derivatives have been utilized in catalytic applications, such as palladium-catalyzed cycloaromatization reactions. These studies not only shed light on the mechanisms of complex chemical transformations but also contribute to the synthesis of novel compounds with potential applications in materials science and pharmaceuticals (Peiyuan Li et al., 2015).
Synthesis of Fused Azines
Further research has focused on the synthesis of a new class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives, leading to the development of fused azines. These compounds hold significance in the field of organic chemistry, providing new pathways for the synthesis of complex molecules with diverse applications (H. M. Ibrahim & H. Behbehani, 2014).
Mechanism of Action
properties
IUPAC Name |
N-[4-(6-methylpyridazin-3-yl)oxyphenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-15-6-13-21(25-24-15)27-20-11-9-19(10-12-20)23-22(26)18-8-7-16-4-2-3-5-17(16)14-18/h2-14H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNZWUXCJYWHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5566364.png)
![6',7'-dimethoxy-1'-phenyl-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B5566382.png)
![ethyl ({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetate](/img/structure/B5566384.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B5566397.png)
![3-(3-hydroxy-3-methylbutyl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]benzamide](/img/structure/B5566420.png)
![methyl 4-[(2-methoxy-2-oxoethyl)sulfonyl]-3-nitrobenzoate](/img/structure/B5566424.png)


![N-({(2S,4S)-4-fluoro-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide](/img/structure/B5566455.png)


![2-benzyl-9-(9H-purin-6-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5566475.png)